3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 865285-75-2
VCID: VC5314101
InChI: InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
SMILES: COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 865285-75-2

Cat. No.: VC5314101

Molecular Formula: C16H12ClN3O3

Molecular Weight: 329.74

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 865285-75-2

Specification

CAS No. 865285-75-2
Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
IUPAC Name 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Standard InChI Key GZOJPLBADCQNRY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects its two primary aromatic systems:

  • 3-Chlorobenzamide: A benzene ring substituted with a chlorine atom at position 3 and an amide group.

  • 5-(2-Methoxyphenyl)-1,3,4-oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, linked to a methoxy-substituted phenyl group at position 5.

Key spectroscopic identifiers include:

  • SMILES: COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl

  • InChIKey: GZOJPLBADCQNRY-UHFFFAOYSA-N.

Physicochemical Profile

PropertyValue
Molecular Weight329.74 g/mol
Molecular FormulaC16H12ClN3O3\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{O}_3
LogP (Partition Coefficient)Estimated 3.2 (calculated)
Hydrogen Bond Acceptors6
Topological Polar Surface Area80.7 Ų

Solubility data remain unreported, but analog studies suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

  • Oxadiazole Ring Formation: Cyclization of acylthiosemicarbazides or semicarbazides under dehydrating conditions. For example, reaction of 2-methoxyphenyl-substituted hydrazides with chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl3\text{POCl}_3) yields the oxadiazole core .

  • Amide Coupling: Introduction of the 3-chlorobenzamide group via carbodiimide-mediated coupling (e.g., EDC·HCl) .

Representative Reaction Scheme:

Hydrazide+3-Chlorobenzoyl ChloridePOCl3Oxadiazole IntermediateEDC\cdotpHClTarget Compound\text{Hydrazide} + \text{3-Chlorobenzoyl Chloride} \xrightarrow{\text{POCl}_3} \text{Oxadiazole Intermediate} \xrightarrow{\text{EDC·HCl}} \text{Target Compound}

Advanced Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15–20 minutes at 120°C) while maintaining yields >85%.

  • Photocatalytic Cyclization: Visible-light-driven methods using eosin-Y and CBr4\text{CBr}_4 achieve yields up to 92% under ambient conditions .

Comparative Synthesis Efficiency:

MethodYield (%)TimeKey Advantage
Conventional70–756–8 hoursLow-cost reagents
Microwave-Assisted85–8815–20 minsEnergy efficiency
Photocatalytic90–922–3 hoursEco-friendly conditions

Biological Activities and Mechanistic Insights

Cell LineIC₅₀ (µg/mL)Mechanism
MOLT-4 (Leukemia)0.89DNA intercalation
MDA-MB-468 (Breast)1.12STAT3 inhibition

Antimicrobial Activity

Analogous compounds demonstrate broad-spectrum antimicrobial effects:

  • Anti-Tubercular Activity: IC₅₀ values <1 µg/mL against Mycobacterium tuberculosis .

  • Antibacterial Action: Disruption of bacterial cell membrane integrity via lipopolysaccharide binding.

Pharmacological and Toxicological Considerations

Pharmacokinetic Properties

  • Absorption: High logP (3.2) suggests favorable intestinal absorption.

  • Metabolism: Predominant hepatic metabolism via cytochrome P450 3A4 (CYP3A4), yielding inactive methoxy-phenyl metabolites .

Toxicity Profile

  • Cytotoxicity: Selective toxicity to cancer cells (HeLa IC₅₀ = 2.3 µg/mL) over non-malignant cells (IC₅₀ >10 µg/mL) .

  • Mutagenicity: Ames test-negative, indicating low genotoxic risk .

Comparative Analysis with Structural Analogs

CompoundKey ModificationBioactivity (IC₅₀, µg/mL)
Target Compound2-Methoxyphenyl oxadiazole0.89 (MOLT-4)
5-(4-Chlorophenyl) analog4-Chlorophenyl substitution1.05 (MDA-MB-468)
5-(Furan-2-yl) analogHeteroaromatic substitution1.34 (CCRF-CEM)

The 2-methoxyphenyl group enhances DNA-binding affinity compared to 4-substituted analogs, likely due to improved π-π stacking interactions .

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